molecular formula C11H6F6N2 B2753543 5,7-Bis(trifluoromethyl)quinolin-2-amine CAS No. 1431426-58-2

5,7-Bis(trifluoromethyl)quinolin-2-amine

Cat. No.: B2753543
CAS No.: 1431426-58-2
M. Wt: 280.173
InChI Key: OZJXAZVQUFSTOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Bis(trifluoromethyl)quinolin-2-amine is a chemical compound with the molecular formula C11H6F6N2 and a molecular weight of 280.17 . It is used for research purposes.


Synthesis Analysis

The synthesis of quinoline derivatives, such as this compound, involves various methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H6F6N2/c12-10(13,14)5-3-7(11(15,16)17)6-1-2-9(18)19-8(6)4-5/h1-4H,(H2,18,19) .


Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .


Physical and Chemical Properties Analysis

The boiling point of this compound is predicted to be 287.0±35.0 °C, and its density is predicted to be 1.505±0.06 g/cm3 .

Scientific Research Applications

Catalysis and Ligand Design : One study details the development of rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, demonstrating the utility of quinoline derivatives in synthesizing chiral pharmaceutical ingredients (Imamoto et al., 2012). This research underscores the role of quinoline-based compounds in catalysis, offering pathways to efficient and selective synthesis processes.

Photodynamic Therapy (PDT) : Research into organometallic rhenium(I) complexes, including N,N-bis(quinolinoyl) Re(I) derivatives, has shown promising results for photodynamic therapy applications. These complexes have been demonstrated to be effective singlet oxygen generators, with potential for selective cancer treatment (Leonidova et al., 2014). Such findings highlight the potential of quinoline derivatives in developing novel cancer therapies.

Anti-Proliferative Agents : The synthesis and evaluation of novel 4-aminoquinoline derivatives as potential antiproliferative agents have been explored, with several compounds showing higher activity against cancer cell lines than the reference drug, doxorubicin (Ghorab et al., 2014). This research offers a promising direction for the development of new anticancer agents based on quinoline scaffolds.

Photocyclization and Fluorophores : Studies on the regioselective photocyclizations of di(quinolinyl)arylamines and their application in creating functional fluorophores for emission color changes and photoreaction-induced self-assemblies have been conducted (Karasawa et al., 2016). These findings have implications for the development of new materials and sensing technologies.

Properties

IUPAC Name

5,7-bis(trifluoromethyl)quinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F6N2/c12-10(13,14)5-3-7(11(15,16)17)6-1-2-9(18)19-8(6)4-5/h1-4H,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJXAZVQUFSTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=CC(=CC(=C21)C(F)(F)F)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431426-58-2
Record name 5,7-bis(trifluoromethyl)quinolin-2-amine
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